Vanadium carbide (VC)

Catalog No.
S1797380
CAS No.
12070-10-9
M.F
CV
M. Wt
62.95
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vanadium carbide (VC)

CAS Number

12070-10-9

Product Name

Vanadium carbide (VC)

IUPAC Name

methane;vanadium

Molecular Formula

CV

Molecular Weight

62.95

InChI

InChI=1S/CH4.V/h1H4;

SMILES

C.[V]

High-Temperature Applications

Vanadium monocarbide possesses exceptional thermal stability and high melting point (around 2870°C) . This makes it a valuable material for ultra-high-temperature applications. Research explores its potential use in:

  • Refractory linings

    VC's ability to withstand extreme temperatures makes it a candidate for lining furnaces and reactors operating at very high temperatures [].

  • Nuclear applications

    Due to its high melting point and good neutron absorption properties, VC is being investigated for potential applications in nuclear reactors [].

Wear-Resistant Coatings

VC exhibits excellent hardness and wear resistance, making it a promising material for wear-resistant coatings. Scientific studies explore its application in:

  • Cutting tools

    Research investigates VC coatings for cutting tools due to their ability to improve wear resistance and tool life [].

  • Machinery components

    The wear resistance of VC makes it a potential candidate for coatings on machinery components subjected to high friction and wear [].

Energy Storage Applications

Recent research explores the potential of vanadium monocarbide for energy storage applications, particularly in lithium-ion batteries:

  • Anode material

    Studies suggest that VC can be a high-capacity anode material for lithium-ion batteries due to its ability to store a significant amount of lithium ions [].

  • Composite electrode materials

    Research investigates VC composites with other materials to improve the overall performance and stability of lithium-ion battery electrodes [].

Vanadium carbide is a refractory compound characterized by its dark gray metallic powder appearance and high hardness. It has a molecular weight of 62.95 g/mol, a density of 5.77 g/cm³, a melting point of 2800 °C, and a boiling point of 3900 °C. This compound exhibits remarkable chemical stability and excellent high-temperature resistance, making it suitable for various industrial applications . With a Mohs hardness rating of 9 to 9.5, vanadium carbide is one of the hardest known metal carbides, often utilized in cutting tools and wear-resistant applications .

  • Dust inhalation: Inhalation of VC dust can irritate the respiratory tract [3].
  • Eye/skin contact: Contact with VC dust or particles can irritate the eyes and skin [3].
  • Fire/explosion hazard: VC is not flammable but may react with strong oxidizing agents [3].
Precautionary measures

Standard laboratory safety practices for handling dust and potentially irritating materials should be followed when working with VC [3].

Data source:

  • PubChem, Vanadium monocarbide:
  • Wikipedia, Vanadium carbide:
  • Sigma-Aldrich, Vanadium(IV) carbide powder:
, particularly in the formation of alloys and compounds with other elements. Notably, it can react with oxygen to form vanadium oxides when subjected to high temperatures:

4 VC+O22 V2O5+2 C\text{4 VC}+\text{O}_2\rightarrow \text{2 V}_2\text{O}_5+\text{2 C}

Additionally, vanadium carbide can interact with carbon sources to form vanadium carbonitride under specific conditions, which can further enhance its properties in metallurgical applications .

Vanadium carbide can be synthesized through several methods:

  • Carbothermal Reduction: This method involves heating vanadium oxide with carbon at high temperatures (around 1500 °C) to produce vanadium carbide.
    V2O5+5C2VC+5CO\text{V}_2\text{O}_5+5\text{C}\rightarrow 2\text{VC}+5\text{CO}
  • Chemical Vapor Deposition: In this process, gaseous precursors containing vanadium and carbon are deposited onto substrates at elevated temperatures to form thin films of vanadium carbide.
  • Mechanical Alloying: This technique involves grinding vanadium and carbon powders together under controlled conditions to achieve the desired stoichiometry and particle size.
  • Solid-State Reactions: Mixing powdered vanadium and carbon at high temperatures can also yield vanadium carbide through solid-state reactions .

Vanadium carbide finds extensive use across various industries:

  • Cutting Tools: Due to its hardness and wear resistance, it is commonly used in the manufacturing of cutting tools for metalworking.
  • Steelmaking: It serves as an additive in steel production to enhance hardness and strength.
  • Cermets: Vanadium carbide is utilized in cermets (ceramic-metal composites) for improved performance in harsh environments.
  • Electronics: It has potential applications in electronics as an anode material for lithium-ion batteries and supercapacitors .
  • Catalysts: The compound is also explored for its catalytic properties in

Research on the interactions of vanadium carbide with other materials primarily focuses on its role as an additive or component in composite materials. Studies indicate that incorporating vanadium carbide into tungsten carbide significantly enhances hardness and thermal stability, making it valuable for high-performance applications . Additionally, the interaction between vanadium carbide and various metal matrices has been investigated to optimize mechanical properties in alloy development.

Vanadium carbide shares similarities with other metal carbides but exhibits unique properties that distinguish it:

CompoundHardness (Mohs)Melting Point (°C)Unique Features
Vanadium Carbide9 - 9.52800Extremely hard; used in cutting tools
Tungsten Carbide8 - 92870High toughness; widely used in machining
Titanium Carbide8 - 92980High oxidation resistance; used in coatings
Silicon Carbide9 - 9.52700Excellent thermal conductivity; used in electronics
Zirconium Carbide8 - 9~3000High melting point; used in nuclear reactors

Vanadium carbide is unique due to its combination of hardness, thermal stability, and specific applications in both cutting tools and electronic materials, setting it apart from other similar compounds .

Carbothermic Reduction of Vanadium Pentoxide with Carbon Black

Carbothermic reduction represents one of the most established methodologies for vanadium carbide synthesis, utilizing vanadium pentoxide as the primary precursor material in combination with carbon black as the reducing agent [1] [2]. This high-temperature solid-state process involves the direct reaction between vanadium pentoxide and carbon at elevated temperatures, typically ranging from 1000 to 1200 degrees Celsius [3] [4].

The fundamental reaction mechanism proceeds through a series of sequential reduction steps, beginning with the transformation of vanadium pentoxide to lower oxide phases before final carbide formation [5]. Research has demonstrated that the carbothermic reduction process follows a predictable phase transformation sequence, with vanadium pentoxide initially reducing to vanadium trioxide, followed by the formation of vanadium carbide phases [1] [2].

Temperature programmed reaction studies have revealed that vanadium carbide powders can be prepared with moderate surface areas of 60 square meters per gram, corresponding to particle sizes of approximately 17 nanometers [8]. The synthesis involves two distinct stages: an initial reduction step where vanadium pentoxide transforms to vanadium trioxide at 800 Kelvin, followed by a carburization step at 1180 Kelvin where methane serves as both reductant and carbon source [8].

Process Parameters and Conditions

ParameterOptimal RangeResearch Findings
Temperature1000-1200°CComplete carbide formation achieved at 1050°C [1]
Reaction Time1-3 hours1 hour sufficient for complete conversion [18]
AtmosphereInert gas flowArgon flow at 100 mL/min prevents oxidation [18]
Heating Rate10°C/minControlled heating prevents thermal shock [18]

The carbothermic reduction process demonstrates excellent reproducibility when conducted under controlled atmospheric conditions [1] [18]. Studies utilizing thermogravimetric analysis have shown that the reduction process can be effectively monitored through weight loss measurements, with complete conversion to vanadium carbide indicated by stabilization of sample mass [1].

Advanced characterization techniques including X-ray diffraction analysis have confirmed the formation of vanadium octacarbide heptacarbide phase as the primary product, with average crystallite sizes ranging from 60 to 88 nanometers depending on processing temperature [1]. The crystallite size increases proportionally with reaction temperature, demonstrating the importance of thermal control in determining final material properties [1].

Radio Frequency Magnetron Sputtering Techniques

Radio frequency magnetron sputtering has emerged as a sophisticated thin film deposition technique for vanadium carbide synthesis, offering precise control over film composition and microstructure [11] [13]. This physical vapor deposition method enables the production of high-quality vanadium carbide coatings with tailored properties through careful optimization of process parameters [11].

The sputtering process utilizes a nominally stoichiometric vanadium carbide compound target, typically with a 3-inch diameter, mounted in a high-vacuum chamber system [11]. The target-substrate distance is maintained at approximately 12 centimeters, with silicon substrates commonly employed as deposition surfaces [11]. The technique operates under base pressures of 10^-6 Pascal, utilizing argon as the sputtering gas [11].

Deposition Parameters and Film Characteristics

Process ParameterValueImpact on Film Properties
DC Power200 WControls deposition rate and film density [11]
Working Pressure0.2-4.0 PaInfluences film composition and microstructure [11]
Substrate TemperatureRoom temperatureMaintains substrate integrity [11]
Argon Flow Rate0.4-10 sccmAffects plasma stability and composition [11]

Research has demonstrated that working gas pressure significantly influences the chemical composition of deposited films [11] [13]. At lower pressures of 0.2 Pascal, carbon-to-vanadium ratios of 1.3 are achieved, while higher pressures of 4 Pascal result in ratios of 0.9 [11]. This compositional variation is attributed to the differential scattering behavior of carbon and vanadium atoms during the sputtering process [11].

The formed vanadium carbide films exhibit a face-centered cubic rock salt structure, with the presence of both crystalline vanadium carbide and amorphous carbon phases [13]. X-ray photoelectron spectroscopy analysis reveals distinct peaks at 284.5 electron volts for carbon-carbon bonding and 282.9 electron volts for carbon-vanadium bonding, confirming the formation of the desired carbide phase [11].

Mechanochemical Approaches

Mechanical Activation-Assisted Carburization

Mechanical activation-assisted carburization represents an innovative approach to vanadium carbide synthesis that combines high-energy ball milling with subsequent thermal treatment [1] [15]. This methodology offers significant advantages over conventional synthesis routes, including reduced processing temperatures and elimination of expensive active metal reducing agents [1].

The process involves mechanical activation of vanadium pentoxide and carbon black mixtures using planetary ball mills equipped with silicon nitride grinding media [1] [18]. Ball-to-powder ratios of 10:1 are typically employed, with rotational speeds maintained at 100 revolutions per minute throughout the milling process [18]. The mechanical activation period ranges from 5 to 15 hours, with optimal results achieved after 15 hours of continuous milling [1].

Mechanochemical Process Optimization

Milling ParameterOptimal ValueEffect on Product Quality
Milling Time15 hoursMaximum carbide formation efficiency [1]
Ball-to-Powder Ratio10:1Optimal energy transfer and mixing [18]
Rotational Speed100 rpmPrevents excessive heat generation [18]
Subsequent Heat Treatment1050°C for 1 hourComplete carbide phase formation [1]

The mechanical activation process fundamentally alters the reactivity of the starting materials through particle size reduction and increased surface contact area [1]. X-ray diffraction analysis of mechanically activated mixtures reveals peak broadening characteristic of reduced crystallite size and increased lattice strain [1]. The amorphization of carbon during mechanical activation eliminates detectable carbon peaks in diffraction patterns, indicating intimate mixing of reactants [1].

Comparative studies demonstrate that mechanical activation significantly enhances the efficiency of carbide formation compared to conventional mixing methods [1]. Unmilled mixtures heated to 1050 degrees Celsius show predominantly vanadium trioxide formation with only trace amounts of vanadium carbide, while mechanically activated samples achieve complete conversion to vanadium octacarbide heptacarbide under identical thermal conditions [1].

Reaction Kinetics in Ball-Milled Precursor Systems

The reaction kinetics of vanadium carbide formation in ball-milled precursor systems follow complex mechanistic pathways influenced by multiple process variables [1] [16]. Kinetic analysis reveals that the carbide formation process exhibits temperature-dependent behavior with an activation energy of 173.2 kilojoules per mole for vanadium carbide coating formation via plasma electrolytic methods [16].

Thermogravimetric analysis studies demonstrate that the carbide formation reaction proceeds through distinct stages, each characterized by specific mass loss profiles [1]. The initial stage involves oxygen removal from vanadium oxide phases, followed by carbon incorporation and final carbide stabilization [1]. The reaction rate increases exponentially with temperature, following Arrhenius kinetics behavior [16].

Kinetic Parameters and Temperature Dependencies

Temperature (°C)Reaction Time (min)Conversion Efficiency (%)Crystallite Size (nm)
1000607560 [1]
1050609588 [1]
1100609888 [1]
1150609995 [1]

The mechanochemical synthesis kinetics are strongly influenced by the extent of mechanical activation [1]. Samples subjected to extended milling periods exhibit enhanced reaction rates and lower activation temperatures for complete carbide formation [1]. The relationship between milling time and subsequent reaction efficiency demonstrates a clear correlation, with 15-hour milling periods providing optimal balance between processing time and product quality [1].

Time-resolved studies indicate that carbide formation begins within 15 minutes of thermal treatment at optimal temperatures, with substantial completion achieved within 30 minutes [1]. Extended reaction times beyond 60 minutes result in crystallite growth without significant improvement in phase purity [1]. The kinetic advantage of mechanochemical processing enables carbide synthesis at temperatures 100-200 degrees Celsius lower than conventional solid-state methods [1] [4].

Electron Momentum Density Analysis via Compton Scattering

Compton scattering studies of vanadium carbide provide crucial insights into the electron momentum density distribution within the material [1] [2]. Experimental investigations utilizing high-energy gamma radiation from cesium-137 sources at energies of 59.54 kiloelectron volts and 661.65 kiloelectron volts have revealed the ground-state electron momentum characteristics of this transition metal carbide [1] [2] [3].

The experimental Compton profiles demonstrate characteristic features that reflect the electronic bonding between vanadium and carbon atoms [1] [2]. These measurements reveal the momentum density distribution of electrons, which is directly related to the electronic structure and bonding properties of the material [2]. The observed profiles exhibit directional anisotropies that provide evidence for the covalent character of vanadium-carbon bonding [4] [2].

X-ray photoelectron spectroscopy studies complement the Compton scattering data by revealing significant charge transfer from vanadium 3d states to carbon 2p states, with approximately 1.3 electrons transferred per vanadium atom [5]. This charge transfer is evidenced by binding energy shifts, where the vanadium 2p3/2 peak appears at 513.2 ± 0.2 electron volts and the carbidic carbon 1s peak at 282.4 ± 0.2 electron volts [5].

Renormalized Free Atom Model Predictions

The renormalized free atom model has been extensively employed to interpret the electronic configuration of vanadium carbide and predict its momentum density characteristics [1] [2] [6]. This theoretical framework enables comparison between experimental Compton profiles and calculated momentum distributions based on different electronic configurations [3].

Theoretical calculations using the renormalized free atom model reveal two primary electronic configurations for vanadium carbide. The first configuration involves partial electron transfer, resulting in an electronic arrangement of (2s1-2p1.5)C+(3d+5.5-4s1)V, while the second configuration represents complete electron transfer with (2s1-2p0)C+(3d+7-4s1)V ordering [3]. Comparison with experimental data indicates that the configuration with complete electron transfer from carbon to vanadium provides the best agreement with measured Compton profiles [3].

The model successfully predicts the ground-state momentum density and autocorrelation functions derived from the electronic structure [7]. These calculations demonstrate that vanadium carbide exhibits metallic behavior with significant hybridization between vanadium d-orbitals and carbon p-orbitals [1] [2]. The theoretical predictions are validated through comparison with experimental spectroscopic data, confirming the accuracy of the renormalized free atom approach for this material system [1] [2].

Metallic Behavior and Fermi Surface Modifications

Vanadium carbide exhibits pronounced metallic character due to its electronic band structure, which features bands crossing the Fermi level [8] [9] [10]. First-principles density functional theory calculations reveal that all vanadium carbide phases, including stoichiometric VC and non-stoichiometric V8C7, possess zero band gaps and non-zero density of states at the Fermi level [8] [9] [10].

The metallic conductivity arises from the hybridization between vanadium 3d orbitals and carbon 2p orbitals, creating partially filled bands that facilitate electron transport [10]. Electronic structure calculations demonstrate that the main contributions to the conduction band originate from vanadium d-states and carbon p-states, while valence band states are primarily composed of vanadium p-states and carbon s-states [10].

Band structure calculations using the augmented plane wave method reveal strong dependence on the relative sizes of the atomic sphere radii for vanadium and carbon [11] [12]. The energy bands exhibit marked deviation from rigid-band behavior as the composition varies, particularly in non-stoichiometric phases [11] [12]. These calculations correlate well with experimental measurements of magnetic susceptibility, heat capacity, and Hall effect properties [11] [13].

The density of states calculations show characteristic metallic behavior with finite density at the Fermi level [10]. For vanadium carbide monolayers, the electronic structure maintains metallicity even upon lithium or sodium intercalation, with enhanced electronic conductivity due to charge carrier transfer to the conduction band [10]. The narrow band gap at the Fermi level contributes to excellent electrical conductivity properties [10].

Platinum-like Electronic Structure on (110) and (111) Surfaces

First-principles calculations reveal remarkable similarities between the electronic structures of vanadium carbide surfaces and platinum, particularly on the (110) and (111) crystallographic orientations [8] [9] [14]. This platinum-like behavior manifests in both the density of states characteristics and the catalytic properties of these surfaces [9] [15].

The (110) surface of V8C7 exhibits the most pronounced platinum-like electronic characteristics, with an optimal hydrogen adsorption energy of -0.114 electron volts that closely approaches the ideal value for hydrogen evolution catalysis [8] [9] [14]. This surface demonstrates high density of states at the Fermi level, facilitating efficient electron transport and catalytic activity [9] [14]. The electronic structure resemblance to platinum extends to both VC and V8C7 phases, indicating a fundamental similarity in the electronic properties [8] [9].

The (111) surfaces of vanadium carbides also exhibit platinum-like characteristics, though with slightly different electronic features compared to the (110) orientation [8] [9] [14]. These surfaces show the presence of surface states and modified density of states distributions that contribute to their catalytic behavior [16]. Cluster model calculations confirm that the electronic structure of vanadium carbide (111) surfaces accurately predicts the presence of vanadium 3d-based surface states in the region of the highest occupied levels [16].

The platinum-like behavior originates from the unique electronic structure modifications induced by carbon incorporation into the vanadium lattice [17] [18]. Similar to the pioneering observations of tungsten carbide exhibiting platinum-like catalytic behavior, vanadium carbide surfaces demonstrate comparable electronic properties that enable efficient catalytic processes [17] [15]. This electronic similarity translates into practical catalytic applications, where vanadium carbides show catalytic behaviors almost comparable to platinum metal due to their similar electronic and magnetic properties [15] [19].

Dates

Last modified: 04-14-2024

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